molecular formula C7H7F3N2O B1487185 6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol CAS No. 2091329-98-3

6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol

Cat. No. B1487185
CAS RN: 2091329-98-3
M. Wt: 192.14 g/mol
InChI Key: PPYAVFRSJDRUBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through the formation of pyrazol-3-one substrates . In another study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group were synthesized .


Molecular Structure Analysis

The molecular structure of “6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol” is represented by the Inchi Code: 1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H, (H2,10,11,12,13,14) .


Chemical Reactions Analysis

The preparation of fluorophosphorus-containing pyrimidines has been achieved through three-component reactions of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates . The cyclocondensation of these phosphonates with urea and aryl aldehydes gave 6-aryl-4-hydroxy-2-oxo-4-trifluoromethylhexahydropyrimidin-5-ylphosphonates .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, a study focused on the design and synthesis of novel pyrimidine derivatives as potent anti-inflammatory and analgesic agents. These compounds exhibited significant biological activities, which were attributed to the nature of their substituents (Muralidharan, S. James Raja, & Asha Deepti, 2019). Another research highlighted the synthesis of trifluoromethylated analogues of dihydroorotic acid, showcasing the importance of pyrimidine derivatives in developing new molecules with potential therapeutic applications (V. Sukach et al., 2015).

Material Science and Organic Synthesis

Pyrimidine derivatives have been explored for their role in material science and as intermediates in organic synthesis. The study on novel pyrimidine-associated thiazolidines demonstrated the synthesis of compounds starting from 6-trifluoromethyl-pyrimidine-4-ol, showing their potential as antibacterial agents (Chandra Sekhara Reddi Maddireddi et al., 2017). Additionally, research into the preparation of fluorophosphorus-containing pyrimidines through three-component reactions of dialkyl (2-oxo-3,3,3-trifluoropropyl)phosphonates illustrated the versatility of pyrimidine derivatives in synthesizing novel compounds with potential applications in various fields (V. Timoshenko, Yuriy N. Markitanov, & Yu. G. Shermolovich, 2011).

Mechanism of Action

While the exact mechanism of action for “6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol” is not specified in the retrieved papers, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various protein kinases, which could potentially be related to the inhibition of cell division and/or induction of apoptosis in tumor cells .

properties

IUPAC Name

4-(3,3,3-trifluoropropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)2-1-5-3-6(13)12-4-11-5/h3-4H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYAVFRSJDRUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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